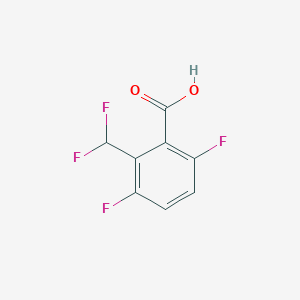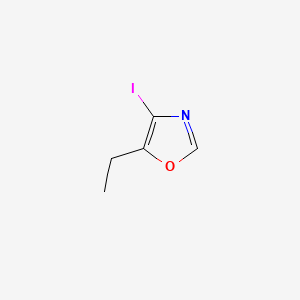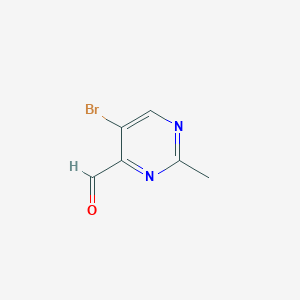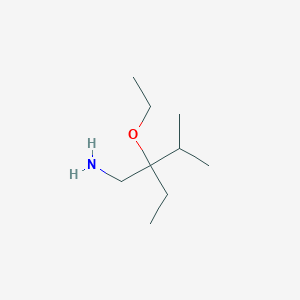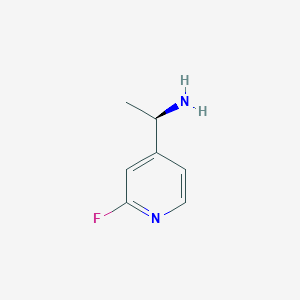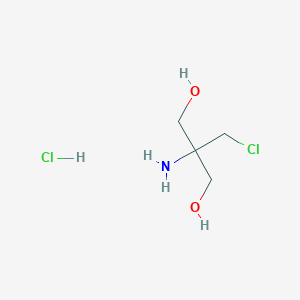
2-Amino-2-(chloromethyl)propane-1,3-diolhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C4H10ClNO2. It is a derivative of 2-amino-1,3-propanediol, where one of the hydroxyl groups is substituted with a chloromethyl group. This compound is often used in various chemical and biological research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride typically involves the chloromethylation of 2-amino-1,3-propanediol. This can be achieved through the reaction of 2-amino-1,3-propanediol with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out at a low temperature to prevent side reactions and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
化学反应分析
Types of Reactions
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
科学研究应用
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
作用机制
The mechanism of action of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This compound can also act as a precursor for the synthesis of bioactive molecules that target specific pathways in biological systems .
相似化合物的比较
Similar Compounds
2-amino-1,3-propanediol: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-amino-2-methyl-1,3-propanediol: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride is unique due to its chloromethyl group, which provides distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications .
属性
分子式 |
C4H11Cl2NO2 |
|---|---|
分子量 |
176.04 g/mol |
IUPAC 名称 |
2-amino-2-(chloromethyl)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C4H10ClNO2.ClH/c5-1-4(6,2-7)3-8;/h7-8H,1-3,6H2;1H |
InChI 键 |
KZSDAQLWSFQZQU-UHFFFAOYSA-N |
规范 SMILES |
C(C(CO)(CCl)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


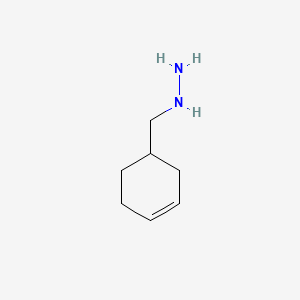
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
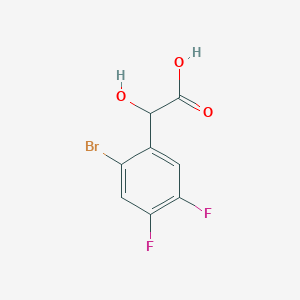
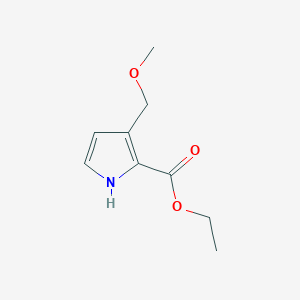
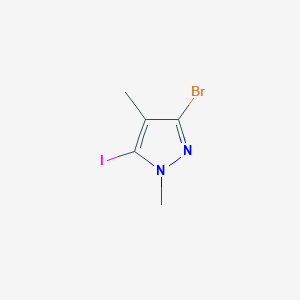
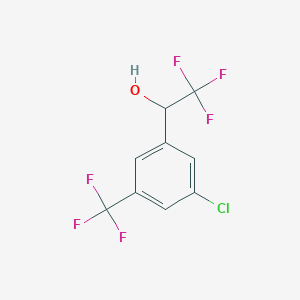
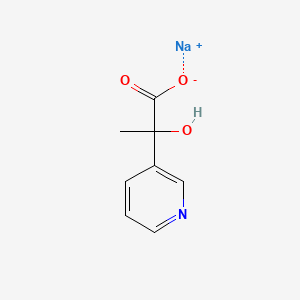
![(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide](/img/structure/B13579695.png)
